molecular formula C11H9ClN2O2S B4987640 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one

1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one

Cat. No. B4987640
M. Wt: 268.72 g/mol
InChI Key: DNQIRRBOBMENJE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one, also known as TPCA-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TPCA-1 is a potent and selective inhibitor of IKK-2, a key regulator of the NF-κB pathway. The NF-κB pathway is involved in a variety of physiological and pathological processes, including inflammation, immune response, and cancer.

Scientific Research Applications

1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammatory bowel disease, and arthritis. In cancer research, 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast cancer, pancreatic cancer, and lung cancer. 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory bowel disease research, 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to reduce inflammation and improve intestinal barrier function. In arthritis research, 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to reduce joint inflammation and bone destruction.

Mechanism of Action

1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one is a selective inhibitor of IKK-2, a key regulator of the NF-κB pathway. The NF-κB pathway is involved in the regulation of a variety of physiological and pathological processes, including inflammation, immune response, and cancer. Inhibition of IKK-2 by 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one leads to the suppression of NF-κB activation, resulting in the downregulation of NF-κB target genes involved in inflammation, cell proliferation, and survival.
Biochemical and Physiological Effects:
1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to have several biochemical and physiological effects in various cell types and animal models. In cancer cells, 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and invasion, and sensitize cells to chemotherapy and radiation therapy. In inflammatory cells, 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells. In animal models of disease, 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been shown to reduce inflammation, improve intestinal barrier function, and reduce joint inflammation and bone destruction.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one in lab experiments is its high selectivity for IKK-2, which allows for the specific inhibition of the NF-κB pathway without affecting other signaling pathways. 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has also been shown to have good bioavailability and pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one limitation of using 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one in lab experiments is its potential toxicity and off-target effects, which can vary depending on the specific cell type and experimental conditions used.

Future Directions

There are several future directions for research on 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one. One area of interest is the development of 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one analogs with improved potency and selectivity for IKK-2. Another area of interest is the investigation of 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one in combination with other drugs or therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one, as well as its potential applications in other diseases.

Synthesis Methods

1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 5-methyl-3-isoxazolecarboxylic acid hydrazide to form the hydrazone intermediate. The hydrazone is then reacted with acetylacetone to form the final product, 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one. The synthesis of 1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one has been reported in several research articles, and the yield and purity of the product can vary depending on the specific synthetic route and reaction conditions used.

properties

IUPAC Name

(E)-1-(5-chlorothiophen-2-yl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-7-6-11(14-16-7)13-5-4-8(15)9-2-3-10(12)17-9/h2-6H,1H3,(H,13,14)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQIRRBOBMENJE-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC=CC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N/C=C/C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(5-chlorothiophen-2-yl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-en-1-one

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